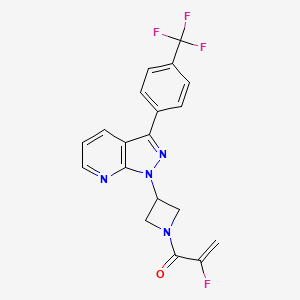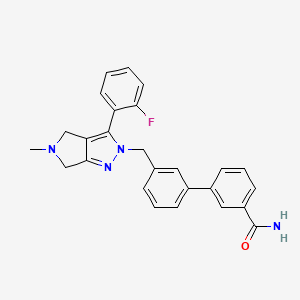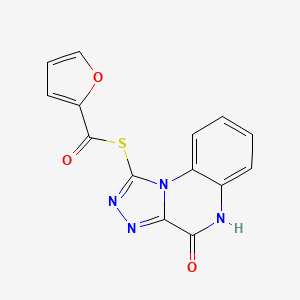
2'-Deoxyadenosine-d1 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-d1 (monohydrate): Adenine deoxyriboside , is a deoxyribonucleoside. It is a derivative of adenosine, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom. This compound is a crucial building block of deoxyribonucleic acid (DNA) and plays a significant role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-d1 (monohydrate) typically involves the glycosylation of adenine with a protected deoxyribose derivative. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond. The protecting groups are then removed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyadenosine-d1 (monohydrate) involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to achieve high purity. The compound is then dried to obtain the monohydrate form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2’-Deoxyadenosine-d1 (monohydrate) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the adenine base.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 2’-Deoxyadenosine-d1.
Reduction: Reduced forms of the compound.
Substitution: Substituted adenine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2’-Deoxyadenosine-d1 (monohydrate) is used as a standard in nucleoside supplementation studies and for estimating DNA global methylation rates in various biological samples.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms. It is also used to reverse the inhibition of human immunodeficiency virus (HIV-1) and hepatitis B virus (HBV) by certain proteins.
Medicine: In medical research, 2’-Deoxyadenosine-d1 (monohydrate) is studied for its potential therapeutic applications, particularly in antiviral therapies.
Industry: The compound is used in the production of nucleoside analogues and other related compounds for various industrial applications.
Mecanismo De Acción
2’-Deoxyadenosine-d1 (monohydrate) exerts its effects by incorporating into DNA during replication and repair processes. It can affect cyclic adenosine monophosphate (cAMP) levels in cells under energy stress conditions. The compound interacts with various molecular targets, including enzymes involved in DNA synthesis and repair pathways.
Comparación Con Compuestos Similares
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
- Thymidine
Comparison: 2’-Deoxyadenosine-d1 (monohydrate) is unique due to its specific role in DNA synthesis and repair. While similar compounds like 2’-Deoxyguanosine and 2’-Deoxycytidine also play roles in DNA synthesis, 2’-Deoxyadenosine-d1 is particularly important for its involvement in specific biological processes and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H15N5O4 |
|---|---|
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-5-deuterio-2-(hydroxymethyl)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i7D; |
Clave InChI |
WZJWHIMNXWKNTO-IQYJIMAFSA-N |
SMILES isomérico |
[2H][C@@]1(C[C@@H]([C@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N.O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



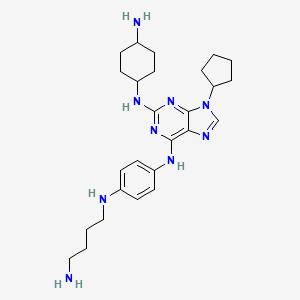
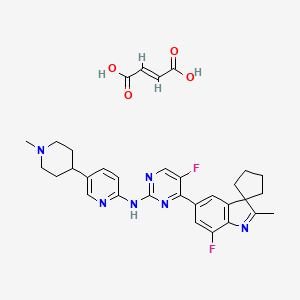
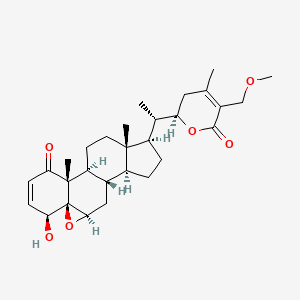
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
